

A Technical Guide to the Spectroscopic Characterization of 2-Fluorophenylboronic Acid

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Compound of Interest

Compound Name: *2-Fluoro-6-iodophenylboronic acid*

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Disclaimer: Publicly available, comprehensive spectroscopic data for **2-Fluoro-6-iodophenylboronic acid** is limited. This guide utilizes the closely related and well-characterized compound, 2-Fluorophenylboronic acid, as a representative example to illustrate the principles and presentation of spectroscopic data for substituted phenylboronic acids. This information is intended for researchers, scientists, and professionals in drug development.

Introduction

2-Fluorophenylboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Fluorophenylboronic acid in solution. Data from ^1H , ^{13}C , ^{19}F , and ^{11}B NMR experiments provide detailed information about the connectivity and electronic environment of the atoms.

Table 1: ^1H NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.1 (approx.)	Broad s	-	$\text{B}(\text{OH})_2$
7.8 - 7.7	m	-	Ar-H
7.5 - 7.4	m	-	Ar-H
7.2 - 7.1	m	-	Ar-H

Note: The chemical shift of the $\text{B}(\text{OH})_2$ protons is highly dependent on solvent, concentration, and temperature.

Table 2: ^{13}C NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ) ppm	Coupling to ^{19}F	Assignment
165.0 (approx.)	d, ^{1}JCF	C-F
135.0 - 115.0	Multiple signals	Ar-C
120.0 (approx.)	Broad	C-B

Note: The carbon attached to boron often appears as a broad signal due to the quadrupolar nature of the boron nucleus. Carbons coupled to fluorine will exhibit splitting.

Table 3: ^{19}F NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ) ppm	Multiplicity
-110 to -120 (approx.)	m

Note: The chemical shift is referenced to an external standard, and the multiplicity arises from coupling to neighboring aromatic protons.

Table 4: ^{11}B NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ) ppm	Signal Characteristics
28 - 33 (approx.)	Broad singlet

Note: The broadness of the signal is characteristic of the trigonal planar sp^2 hybridized boron in boronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-Fluorophenylboronic acid is characterized by the following key absorption bands.

Table 5: IR Absorption Data for 2-Fluorophenylboronic acid

Wavenumber (cm^{-1})	Intensity	Assignment
3467 (approx.)	Strong, Broad	O-H stretch (intermolecular H-bonding in solid state)
3635 (approx.)	Sharp	O-H stretch (free, in dilute solution)[1]
1617 - 1034 (approx.)	Medium-Strong	C=C aromatic ring stretches
1344 (approx.)	Strong	B-O stretch
1203 (approx.)	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For boronic acids, dehydration to form boroxines (cyclic trimers) can sometimes be observed.

Table 6: Mass Spectrometry Data for 2-Fluorophenylboronic acid

m/z	Interpretation
139.92	$[M]^+$ (Molecular Ion)
121.91	$[M - H_2O]^+$

Note: The exact fragmentation pattern can depend on the ionization technique used.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of phenylboronic acids is as follows:

- Sample Preparation: Dissolve 10-20 mg of 2-Fluorophenylboronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. [2] The choice of solvent can affect the chemical shifts, especially for the hydroxyl protons.[2]
- Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[2]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Use a pulse angle of approximately 30-45 degrees.
 - Set a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A longer acquisition time is necessary due to the low natural abundance of ¹³C.

- Use a relaxation delay of 2-5 seconds.[2]
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F NMR spectrum.
 - ^{19}F is a highly sensitive nucleus, so acquisition times are generally short.[2]
- ^{11}B NMR Acquisition:
 - Acquire a one-dimensional ^{11}B NMR spectrum.
 - To avoid background signals from borosilicate glass, the use of a quartz NMR tube is recommended.[2]
 - The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.[2]

Infrared (IR) Spectroscopy

For solid samples like 2-Fluorophenylboronic acid, the KBr pellet method is common:

- Sample Preparation:
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-forming die.
 - Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

- Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

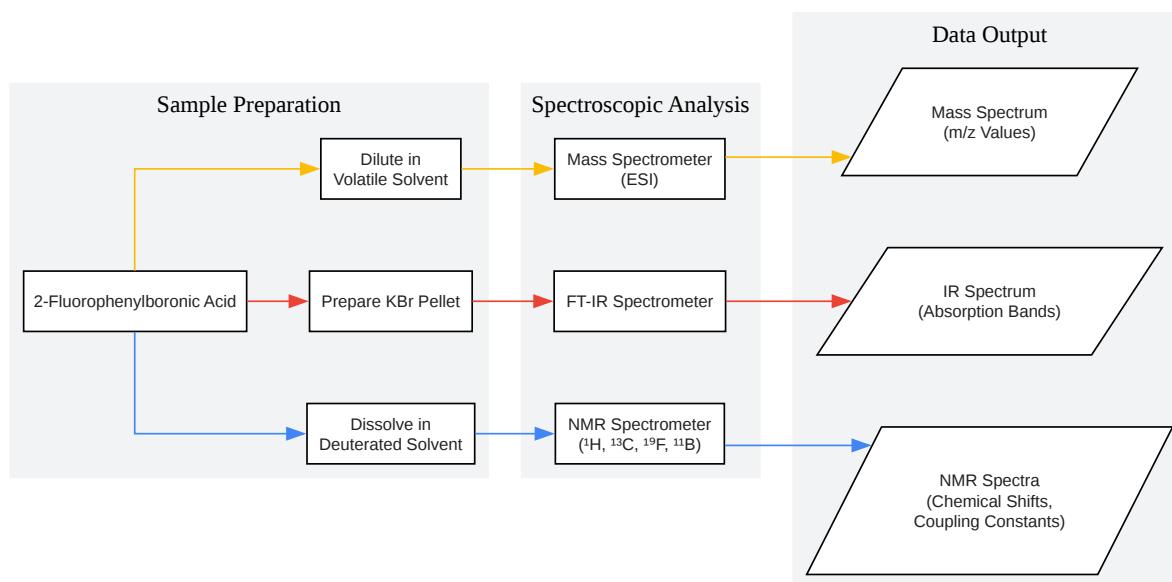
Mass Spectrometry

Electrospray ionization (ESI) is a common technique for analyzing boronic acids:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to the low $\mu\text{g/mL}$ or ng/mL range with the mobile phase solvent.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it into the LC system.
 - Acquire the mass spectrum in positive or negative ion mode. For boronic acids, negative ion mode can be useful to observe the $[\text{M}-\text{H}]^-$ ion.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good ionization and signal intensity.

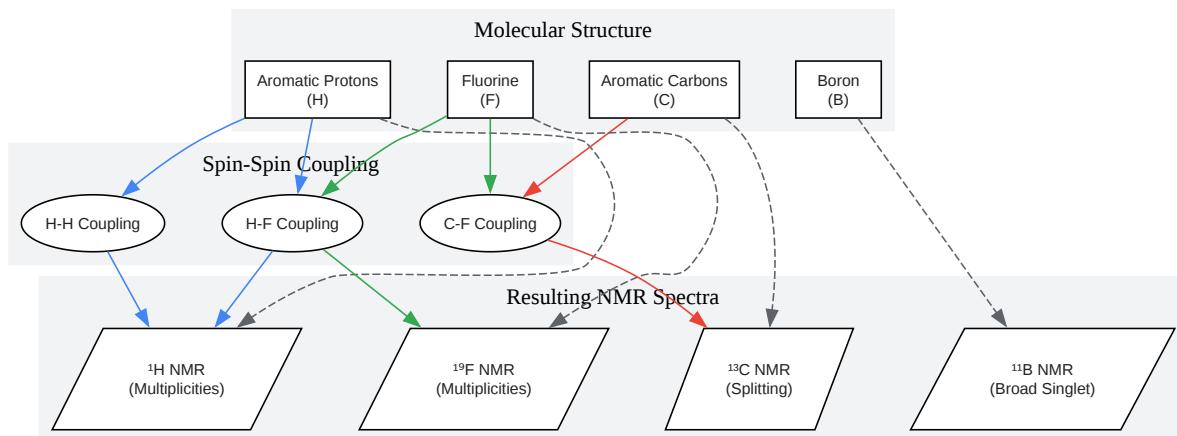
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylboronic acid.



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Caption: Logical relationships in the NMR analysis of 2-Fluorophenylboronic acid.

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